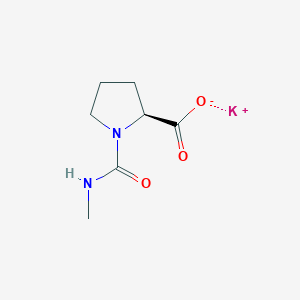![molecular formula C11H9F3N2O2S B1404878 N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine CAS No. 1421508-23-7](/img/structure/B1404878.png)
N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine
Overview
Description
N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine is a compound with the molecular formula C11H9F3N2O2S and a molecular weight of 290.27 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances its chemical stability and biological activity .
Mechanism of Action
Target of Action
The compound “N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine” is a benzothiazole derivative. Benzothiazoles are a class of heterocyclic aromatic organic compounds. They have been found to have a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties . .
Mode of Action
The mode of action of benzothiazole derivatives can vary greatly depending on their specific chemical structure and the biological target they interact with. Some benzothiazole derivatives have been found to interact with DNA, inhibiting the replication of certain viruses . .
Biochemical Pathways
Benzothiazole derivatives can potentially affect a variety of biochemical pathways due to their broad range of biological activities. For example, some benzothiazole derivatives have been found to inhibit the synthesis of certain proteins, affecting the growth and proliferation of cancer cells . .
Biochemical Analysis
Biochemical Properties
N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. Additionally, this compound can bind to specific proteins involved in cell signaling pathways, thereby modulating their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which contribute to the compound’s stability and efficacy in biochemical reactions .
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. In particular, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to the activation or inhibition of various enzymes. This compound has also been shown to modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to cope with oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Prolonged exposure to this compound can lead to gradual degradation, resulting in reduced efficacy and potential alterations in cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhanced antioxidant activity and improved cellular function. At higher doses, this compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. Additionally, this compound can affect metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, allowing for its accumulation in specific cellular compartments. Additionally, this compound can bind to intracellular proteins, facilitating its distribution within the cell and influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize to specific cellular compartments, such as the mitochondria and the nucleus. Targeting signals and post-translational modifications direct this compound to these compartments, where it can exert its effects on cellular processes. For example, in the mitochondria, this compound can modulate oxidative phosphorylation and energy production, while in the nucleus, it can influence gene expression and DNA repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine typically involves the reaction of 4-(trifluoromethyl)benzo[d]thiazole with methylamine and glycine under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions with optimization for yield and purity. Techniques such as crystallization and recrystallization may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines: Known for their antimicrobial and antioxidant activities.
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other similar compounds . This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2S/c1-16(5-8(17)18)10-15-9-6(11(12,13)14)3-2-4-7(9)19-10/h2-4H,5H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUFAUMJPFXOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=C(C=CC=C2S1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


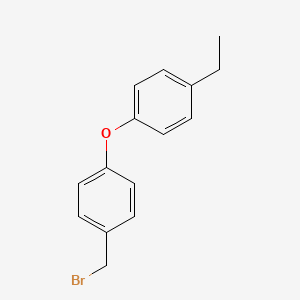
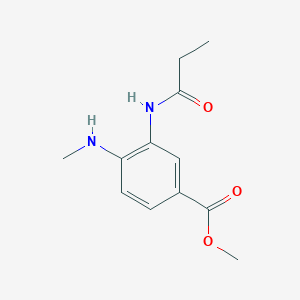

![(2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate)](/img/structure/B1404799.png)
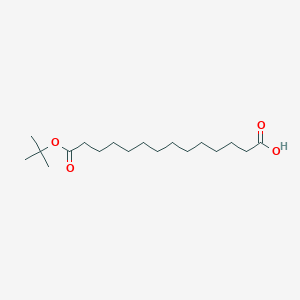
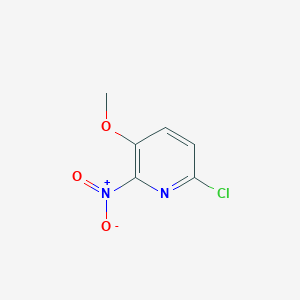
![4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1404805.png)
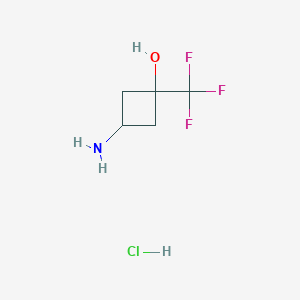
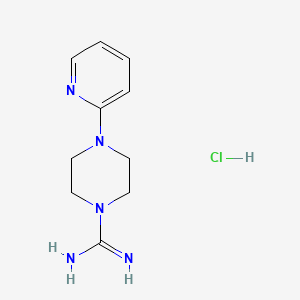
![tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1404809.png)

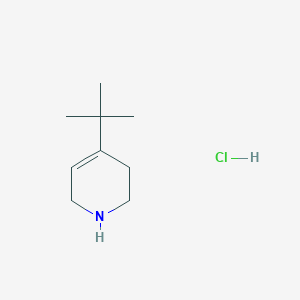
![potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate](/img/structure/B1404817.png)
